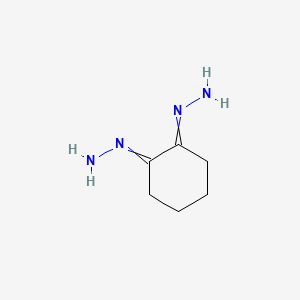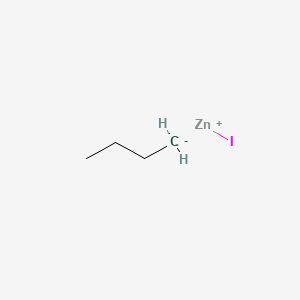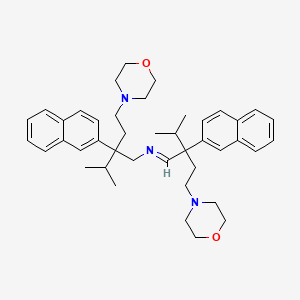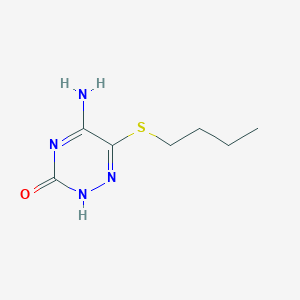
Cyclohexane-1,2-dione-dihydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexane-1,2-dione-dihydrazone is an organic compound derived from cyclohexane-1,2-dione It is a colorless compound that is soluble in various organic solvents
Vorbereitungsmethoden
Cyclohexane-1,2-dione-dihydrazone can be synthesized through the reaction of cyclohexane-1,2-dione with hydrazine. The reaction typically involves mixing cyclohexane-1,2-dione with hydrazine in a suitable solvent under controlled conditions. The product is then purified through recrystallization or other purification techniques .
Analyse Chemischer Reaktionen
Cyclohexane-1,2-dione-dihydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: It can be reduced to form cyclohexane-1,2-diol or other reduced forms.
Wissenschaftliche Forschungsanwendungen
Cyclohexane-1,2-dione-dihydrazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: This compound is utilized in studying enzyme mechanisms and as a probe for investigating biological systems.
Industry: This compound is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of cyclohexane-1,2-dione-dihydrazone involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. The exact mechanism depends on the specific application and the molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
Cyclohexane-1,2-dione-dihydrazone can be compared with other similar compounds, such as:
Cyclohexane-1,2-dione: The parent compound, which lacks the hydrazone groups.
Cyclohexane-1,3-dione: An isomer with different chemical properties and reactivity.
Cyclohexane-1,2-diol: A reduced form of cyclohexane-1,2-dione. This compound is unique due to its specific structure and the presence of hydrazone groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
36856-09-4 |
|---|---|
Molekularformel |
C6H12N4 |
Molekulargewicht |
140.19 g/mol |
IUPAC-Name |
(2-hydrazinylidenecyclohexylidene)hydrazine |
InChI |
InChI=1S/C6H12N4/c7-9-5-3-1-2-4-6(5)10-8/h1-4,7-8H2 |
InChI-Schlüssel |
OXSNUKUTJIWBLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=NN)C(=NN)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl N-[8-(benzhydrylamino)-2,3-bis(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14680288.png)
![Benzonitrile, 4-[bis(acetyloxy)methyl]-](/img/structure/B14680295.png)



![10,13-Dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dithiolan]-17-ol](/img/structure/B14680318.png)


![7-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14680343.png)

![N-[4-(cycloheptylmethyl)cyclohexyl]acetamide](/img/structure/B14680353.png)


